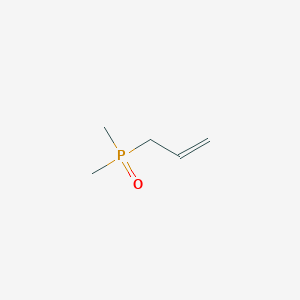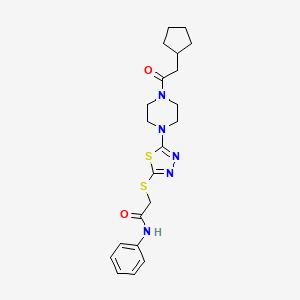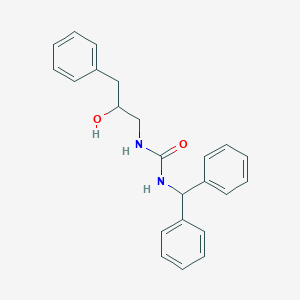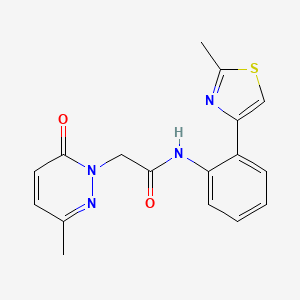
3-Dimethylphosphorylprop-1-en
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphorylprop-1-ene: is a chemical compound with the molecular formula C5H11OP and a molecular weight of 118.12 g/mol . It is also known by its IUPAC name, allyldimethylphosphine oxide . This compound is characterized by the presence of a phosphoryl group attached to a propene chain, making it a versatile intermediate in various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
3-Dimethylphosphorylprop-1-ene has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Dimethylphosphorylprop-1-ene typically involves the reaction of allyl chloride with dimethylphosphine oxide under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Allyl chloride+Dimethylphosphine oxide→3-Dimethylphosphorylprop-1-ene+Sodium chloride
Industrial Production Methods:
In industrial settings, the production of 3-Dimethylphosphorylprop-1-ene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
3-Dimethylphosphorylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids under appropriate conditions.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines , alcohols , and thiols can react with the allyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides or phosphonic acids .
Reduction: Formation of phosphines .
Substitution: Formation of various allyl derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-Dimethylphosphorylprop-1-ene involves its interaction with various molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function . The compound can also undergo metabolic transformations to form active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- Dimethylphosphine oxide
- Allylphosphine oxide
- Trimethylphosphine oxide
Comparison:
3-Dimethylphosphorylprop-1-ene is unique due to the presence of both an allyl group and a phosphoryl group, which allows it to participate in a wide range of chemical reactions. Compared to dimethylphosphine oxide , it has an additional allyl group that enhances its reactivity in substitution reactions . Compared to allylphosphine oxide , the presence of two methyl groups on the phosphorus atom increases its steric hindrance and influences its chemical behavior Trimethylphosphine oxide lacks the allyl group, making it less versatile in certain synthetic applications .
Eigenschaften
IUPAC Name |
3-dimethylphosphorylprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11OP/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPTVRAXAJIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)





![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)
![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)

![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)

